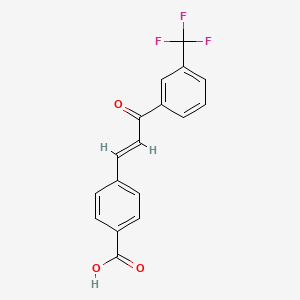
(E)-4-(3-Oxo-3-(3-(trifluoromethyl)phenyl)prop-1-en-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(3-Oxo-3-(3-(trifluoromethyl)phenyl)prop-1-en-1-yl)benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety through a propenone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-Oxo-3-(3-(trifluoromethyl)phenyl)prop-1-en-1-yl)benzoic acid typically involves the following steps:
Aldol Condensation: The initial step involves an aldol condensation reaction between 3-(trifluoromethyl)benzaldehyde and acetophenone to form the intermediate chalcone.
Oxidation: The chalcone intermediate is then subjected to oxidation using an appropriate oxidizing agent, such as potassium permanganate or chromium trioxide, to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(3-Oxo-3-(3-(trifluoromethyl)phenyl)prop-1-en-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of secondary alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(E)-4-(3-Oxo-3-(3-(trifluoromethyl)phenyl)prop-1-en-1-yl)benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (E)-4-(3-Oxo-3-(3-(trifluoromethyl)phenyl)prop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Oxo-3-phenylprop-1-en-1-yl)benzoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(3-Oxo-3-(4-fluorophenyl)prop-1-en-1-yl)benzoic acid: Contains a fluorine atom instead of a trifluoromethyl group, leading to variations in reactivity and activity.
Uniqueness
The presence of the trifluoromethyl group in (E)-4-(3-Oxo-3-(3-(trifluoromethyl)phenyl)prop-1-en-1-yl)benzoic acid imparts unique chemical and biological properties, such as increased lipophilicity, metabolic stability, and enhanced binding interactions. These features make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H11F3O3 |
|---|---|
Poids moléculaire |
320.26 g/mol |
Nom IUPAC |
4-[(E)-3-oxo-3-[3-(trifluoromethyl)phenyl]prop-1-enyl]benzoic acid |
InChI |
InChI=1S/C17H11F3O3/c18-17(19,20)14-3-1-2-13(10-14)15(21)9-6-11-4-7-12(8-5-11)16(22)23/h1-10H,(H,22,23)/b9-6+ |
Clé InChI |
JQLMLLPTDQZHPT-RMKNXTFCSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C=CC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


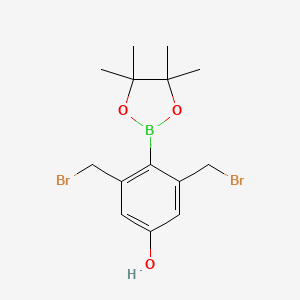
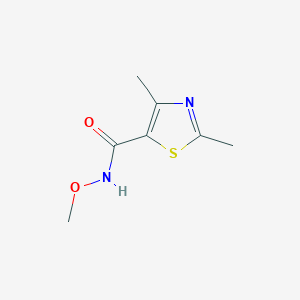
![5-Bromo-6-(tert-butyl)-4-methoxythieno[2,3-d]pyrimidine](/img/structure/B14901235.png)
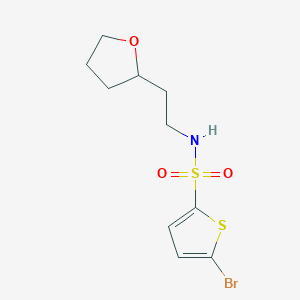
![[19-ethyl-19-hydroxy-10-(1-hydroxypropyl)-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B14901253.png)
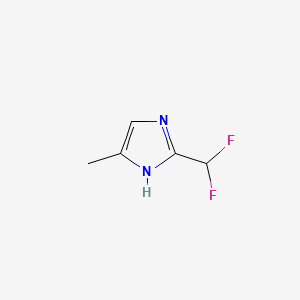
![(9H-Pyrido[3,4-b]indol-1-yl)methanamine](/img/structure/B14901257.png)
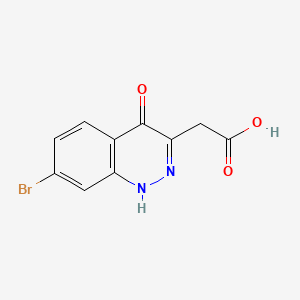
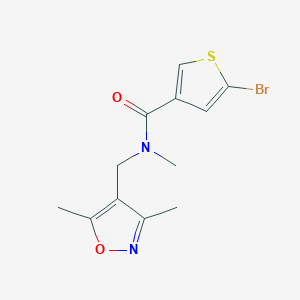
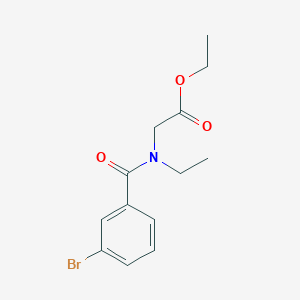
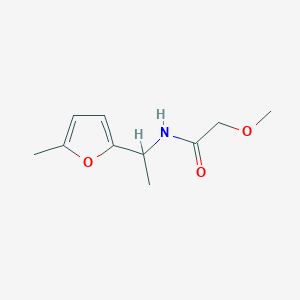

![2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol](/img/structure/B14901313.png)
![n-Isopentyl-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14901319.png)
